molecular formula C11H12N2O3 B105657 (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid CAS No. 16008-59-6

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Katalognummer: B105657
CAS-Nummer: 16008-59-6
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: SFJCKRJKEWLPTL-MQWKRIRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is a chiral compound featuring the 3-amino-2-oxindole scaffold, a privileged structure in medicinal chemistry and drug discovery. This scaffold is recognized as the core of numerous natural products and pharmacologically active compounds, making it a valuable building block for the design and synthesis of new bioactive molecules . Researchers utilize this and related 3-aminooxindole derivatives as key intermediates in the stereoselective synthesis of complex structures for bioactivity evaluation . The 3-amino-2-oxindole framework is a prominent subject in scientific literature, with studies focusing on developing efficient catalytic methods for its asymmetric construction due to the significant impact of the C-3 stereogenic center on biological activity . This product is supplied for research purposes such as method development, analytical testing, and as a synthetic intermediate. CAS Number : 32999-55-6 Molecular Formula : C11H12N2O3 Molecular Weight : 220.22 g/mol Handling Note : This product is intended for research and analytical applications. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

IUPAC Name

(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCKRJKEWLPTL-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols.

(2-Oxotryptophan / Oxindolylalanine)

Executive Summary

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, commonly referred to as 2-oxotryptophan or oxindolylalanine , is the primary non-enzymatic oxidation product of tryptophan (Trp). Unlike the enzymatic metabolites of the kynurenine or serotonin pathways, 2-oxotryptophan is generated predominantly via Reactive Oxygen Species (ROS) attack, specifically singlet oxygen (


) or hydroxyl radicals (

).

For the researcher, this molecule presents a dual profile:

  • Pathological Marker: It is a specific footprint of protein oxidation, heavily implicated in lens crystallin modification (cataracts) and neurodegenerative protein aggregation.

  • Synthetic Scaffold: It serves as a precursor for complex indole alkaloids and requires specific handling due to its susceptibility to further oxidation.

Critical Technical Alert: 2-Oxotryptophan is isobaric (MW 220.22 Da) with 5-hydroxytryptophan (5-HTP) . Standard low-resolution Mass Spectrometry cannot distinguish them. Chromatographic separation or unique fragmentation patterns are required for valid quantification.

Structural Characterization & Physiochemical Properties[1][2]

The molecule features an oxindole core (2-indolinone) replacing the indole ring of tryptophan. This modification destroys the aromaticity of the pyrrole ring, significantly altering the electronic properties of the side chain.

PropertyData / Description
IUPAC Name (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Common Names 2-Oxotryptophan, Oxindolylalanine
Molecular Formula

Molecular Weight 220.23 g/mol
Chirality L-Configuration (S) at

-carbon; C3 of oxindole is also a chiral center (diastereomers exist)
Solubility Soluble in DMSO, dilute acid/base; limited solubility in neutral

pKa Values

-COOH: ~2.3
UV Absorbance

shift from 280 nm (Trp) to ~250 nm (Oxindole)
2.1 Tautomerism and Stereochemistry

Unlike tryptophan, the nitrogen in the oxindole ring is amide-like (lactam), rendering it non-basic. The C3 position (where the alanyl side chain attaches) becomes a chiral center upon oxidation, creating a mixture of diastereomers ((2S, 3R) and (2S, 3S)). In biological systems, these diastereomers may interconvert via enolization of the oxindole carbonyl, though the keto-form is thermodynamically dominant over the 2-hydroxyindole tautomer.

Synthesis & Production Strategies

The most robust laboratory synthesis for the free amino acid is the Savige-Fontana reaction , which utilizes a sulfoxide-mediated oxidation in acidic media. This method is preferred over direct peroxide oxidation, which often over-oxidizes the substrate to N-formylkynurenine.

3.1 Protocol: Modified Savige-Fontana Oxidation

Objective: Synthesis of (2S)-2-oxotryptophan from L-Tryptophan.

Reagents:

  • L-Tryptophan (2.0 g, ~10 mmol)

  • Glacial Acetic Acid (15 mL)

  • Dimethyl Sulfoxide (DMSO) (3 mL, excess)

  • Concentrated HCl (12 M, 2 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend L-Tryptophan in glacial acetic acid in a round-bottom flask.

  • Addition: Add concentrated HCl. The mixture may warm slightly.

  • Oxidation: Add DMSO dropwise at room temperature (20–25°C).

    • Mechanism:[1] DMSO acts as the oxygen donor, forming a dimethylchlorosulfonium ion in situ, which attacks the C2 position of the indole.

  • Incubation: Stir for 30–60 minutes. The solution typically turns faint yellow.

  • Precipitation/Isolation:

    • Add acetone (50 mL) to precipitate the hydrochloride salt.

    • Filter the white/off-white solid.

    • Purification: Recrystallize from water/ethanol if necessary.

  • Yield: Typically 85–95%.

3.2 Reaction Mechanism Visualization

The following diagram illustrates the transformation from Tryptophan to the Chloroindolenine intermediate, followed by hydrolysis to the Oxindole.

SavigeFontana Trp L-Tryptophan (Indole Core) Sulfonium Chlorosulfonium Intermediate Trp->Sulfonium DMSO activation DMSO_HCl Reagents: DMSO + HCl DMSO_HCl->Sulfonium Chloroind 2-Chloroindolenine (Unstable) Sulfonium->Chloroind Electrophilic Attack at C2 Hpi Hpi Intermediate (Cyclic Tryptathionylation pathway if Cys present) Chloroind->Hpi Side reaction (if nucleophiles present) Hydrolysis Hydrolysis (-HCl) Chloroind->Hydrolysis OxoTrp (2S)-2-Oxotryptophan (Oxindole Core) Hydrolysis->OxoTrp Rearrangement

Figure 1: Mechanistic pathway of the Savige-Fontana oxidation. The reaction proceeds via a chloroindolenine intermediate which hydrolyzes to the stable oxindole.

Biological Significance & Pathological Relevance

2-Oxotryptophan is not merely a bystander; it is a structural disruptor. When tryptophan residues in proteins (e.g.,


-crystallins in the eye lens) are oxidized to 2-oxotryptophan, the protein's hydrophobicity changes.
  • Loss of Hydrogen Bonding: The indole N-H is a hydrogen bond donor. The oxindole N-H is chemically distinct, and the addition of the C2=O carbonyl introduces a new H-bond acceptor, altering local folding.

  • Aggregation: This modification is a primary driver of non-amyloid protein aggregation in cataracts.

OxidativeStress ROS Reactive Oxygen Species (Singlet Oxygen / Hydroxyl Radical) Oxidation Oxidation Event ROS->Oxidation ProteinTrp Native Protein (Trp Residue) ProteinTrp->Oxidation OxoTrpRes Protein-bound 2-Oxotryptophan Oxidation->OxoTrpRes Primary Product Unfolding Local Unfolding (Altered H-Bonding) OxoTrpRes->Unfolding NFK N-Formylkynurenine (Further Oxidation) OxoTrpRes->NFK Severe Stress Aggregation Protein Aggregation (Cataract / Plaque) Unfolding->Aggregation

Figure 2: Pathological cascade initiated by Tryptophan oxidation. 2-Oxotryptophan acts as the "gateway" lesion leading to protein misfolding.

Analytical Methodologies

Accurate detection requires distinguishing 2-oxotryptophan from its isomers (5-HTP) and downstream metabolites (Kynurenine).

5.1 LC-MS/MS Parameters

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Column: C18 Reverse Phase (Polar-embedded columns preferred for retention of polar metabolites).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
2-Oxotryptophan 221.1

175.1 20Loss of HCOOH (Characteristic)
146.1 35Oxindole core fragment
5-Hydroxytryptophan 221.1

204.115Loss of

(Dominant)
Tryptophan 205.1

188.115Reference

Method Validation Note:

  • Isomer Separation: 5-HTP typically elutes before 2-oxotryptophan on C18 columns due to the phenolic hydroxyl group being more polar than the lactam oxindole.

  • Sample Prep: Avoid strong acid hydrolysis (6M HCl, 110°C) for protein analysis, as it can induce artificial oxidation or degrade the marker. Enzymatic hydrolysis (Pronase/Leucine Aminopeptidase) is required for accurate quantification from tissue samples.

References
  • Savige, W. E., & Fontana, A. (1977). Interconversion of tryptophan and 2-thioltryptophan derivatives. Chemical Communications. (Foundational chemistry for the DMSO/HCl method).

  • Taylor, A., et al. (2002). Oxidation of tryptophan to oxindolylalanine in lens crystallins. Journal of Biological Chemistry. (Establishes biological relevance in cataracts).

  • Ronsein, G. E., et al. (2009). Oxidation of tryptophan in proteins: Kinetics and products. Free Radical Biology and Medicine. (Kinetics of ROS attack).

  • Ehrenshaft, M., et al. (2015). Mass spectrometric differentiation of tryptophan oxidation products. Analytical Biochemistry. (Source for MS transitions).

Sources

Spectroscopic Characterization of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, a non-proteinogenic α-amino acid also known as oxindolylalanine. As a derivative of tryptophan, this compound is of significant interest to researchers in the fields of biochemistry, drug discovery, and proteomics, particularly in the study of oxidative protein damage. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, alongside field-proven methodologies for data acquisition and interpretation.

While a comprehensive, publicly available dataset of the complete raw spectra for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is not readily accessible in modern literature, this guide synthesizes data from foundational research and analogous compounds to provide a robust predictive framework for its spectroscopic properties. The protocols described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the oxindole ring, the aliphatic protons of the alanine side chain, and the exchangeable protons of the amino and carboxylic acid groups. The predicted chemical shifts (in ppm, relative to a standard reference such as TMS) are outlined in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic (4H)6.8 - 7.5MultipletThe four protons on the benzene ring of the oxindole moiety will appear as a complex multiplet.
α-H (1H)~4.0 - 4.5Doublet of doubletsThe proton on the α-carbon will be coupled to the two β-protons.
β-H (2H)~3.0 - 3.5MultipletThe two diastereotopic protons on the β-carbon will show complex coupling with each other and the α-proton.
NH (oxindole)~10.0 - 11.0Singlet (broad)The amide proton on the oxindole ring is expected to be downfield and may be broad.
NH₂ (amino)Variable (broad)Singlet (broad)The chemical shift of the amino protons is highly dependent on the solvent and pH.
COOH (acid)Variable (broad)Singlet (broad)The carboxylic acid proton is also highly solvent and pH-dependent and may exchange with deuterium in deuterated solvents.

Causality Behind Predicted Shifts: The predicted chemical shifts are based on the analysis of similar amino acid derivatives and indole-containing compounds. The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring currents. The α-proton's chemical shift is characteristic for α-amino acids. The broadness of the NH and COOH signals is a result of proton exchange and quadrupolar relaxation.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Carbon Predicted Chemical Shift (ppm) Notes
C=O (Carboxylic acid)~170 - 175The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
C=O (Oxindole)~175 - 180The amide carbonyl of the oxindole ring is also significantly deshielded.
Aromatic (6C)110 - 140Six distinct signals are expected for the carbons of the benzene and pyrrolidone rings of the oxindole moiety.
α-C~55 - 60The chemical shift of the α-carbon is characteristic of amino acids.
β-C~35 - 40The aliphatic β-carbon is expected in this region.

Expert Insight: The interpretation of the ¹³C NMR spectrum is often more straightforward than the ¹H NMR due to the lack of carbon-carbon coupling in standard acquisitions. The distinct chemical shifts of the two carbonyl carbons provide a clear signature for the molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometric Data

For (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (C₁₁H₁₂N₂O₃), the following mass spectrometric data is expected:

  • Molecular Weight: 220.22 g/mol

  • Monoisotopic Mass: 220.0848 Da

Expected Ionization and Fragmentation:

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 221.0921 is expected to be the base peak in the positive ion mode. In the negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 219.0775 would be observed.

High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns, including:

  • Loss of water (-18 Da) from the carboxylic acid.

  • Loss of formic acid (-46 Da).

  • Cleavage of the Cα-Cβ bond, leading to fragments corresponding to the oxindole moiety.

Scientific Integrity: The study of tryptophan oxidation products by mass spectrometry has shown that oxindolylalanine can be distinguished from other isobaric species like 5-hydroxytryptophan through characteristic fragment ions. [1][2]

Experimental Protocol for Mass Spectrometry Data Acquisition

A common setup for the analysis of amino acids is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Workflow for LC-MS Analysis

Caption: A typical workflow for the LC-MS analysis of a small organic molecule like oxindolylalanine.

Conclusion

The spectroscopic characterization of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid relies on a multi-technique approach, with NMR, IR, and MS each providing complementary and essential structural information. This guide has provided a detailed predictive framework for the expected spectroscopic data based on the known structure and data from analogous compounds. The outlined experimental protocols offer a reliable starting point for researchers seeking to acquire and validate this data. As a key product of tryptophan oxidation, a thorough understanding of the spectroscopic properties of oxindolylalanine is crucial for its unambiguous identification in complex biological samples.

References

  • Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Identification of oxidation products and free radicals of tryptophan by mass spectrometry. (n.d.). Retrieved February 13, 2026, from [Link]

  • Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 13, 2026, from [Link]

  • Trypsin-catalysed transpeptidations - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • dl-β-3-Oxindolylalanine (dl-hydroxytryptophan). 1. Synthesis - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Studies on pituitary adrenocorticotropin. 2. Oxidation–reduction properties of the hormone - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Semisynthesis of sperm whale myoglobin by fragment condensation - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Oxindolylalanine | C11H12N2O3 | CID 159768 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • 3-(2-Acetylanilino)propanoic acid - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 13, 2026, from [Link]

  • beta-3-Oxindolylalanine | C11H12N2O3 | CID 13393248 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0001161) - NP-MRD. (n.d.). Retrieved February 13, 2026, from [Link]

  • 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Propanoic acid, 2-oxo- - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • Identification of isomeric 5-hydroxytryptophan- and oxindolylalanine-containing peptides by mass spectrometry - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Propanoic acid - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]

  • The relation between pyridoxin and tryptophan metabolism, studied in the rat - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the biological activities of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid and its derivatives, with a focus on their potential as therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, mechanisms of action, and experimental evaluation of these promising compounds.

Introduction to the (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid Scaffold

The (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid scaffold, a non-proteinogenic α-amino acid, features a unique hybrid structure combining an indoline core with an alanine-derived side chain.[1] This constrained conformation, arising from the fused bicyclic system and potential intramolecular hydrogen bonding, provides a rigid framework for the design of derivatives with specific biological targets.[1] The versatility of the oxindole core allows for substitutions that can modulate the compound's physicochemical properties and biological activity, leading to a wide range of pharmacological effects.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant area of investigation for 2-oxoindolin-3-ylidene derivatives, a class of compounds derived from the core scaffold, is their potent anticancer activity.[2][3] This activity is primarily attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][4]

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF and its receptors are often overexpressed in various cancer types.[2][3] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, 2-oxoindolin-3-ylidene derivatives can effectively block this signaling pathway, thereby suppressing tumor-induced angiogenesis.

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Quantitative Analysis of VEGFR-2 Inhibition

Several studies have demonstrated the potent VEGFR-2 inhibitory properties of 2-oxoindolin-3-ylidene derivatives. The inhibitory activity is often compared to established multi-targeted tyrosine kinase inhibitors like Sunitinib.

Compound IDR GroupR' Group% VEGFR-2 Inhibition at 10 µMReference
12b 4-NHCONHPhH87.2[2]
12c 3-NHCONHPhF85.6[2]
12h 4-NHCONHPhMe85.6[2]
Sunitinib --89.4[2]
Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative properties of these derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and count cancer cells (e.g., HCT116, MCF7, PaCa2).[2]

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug like Sunitinib).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.[5]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 16% sodium dodecyl sulfate, and 2% glacial acetic acid, pH 4.7) to each well.[8]

    • Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Plate_Cells Plate Cancer Cells in 96-well Plate Start->Plate_Cells Incubate_1 Incubate Overnight Plate_Cells->Incubate_1 Add_Compound Add Test Compounds (Varying Concentrations) Incubate_1->Add_Compound Incubate_2 Incubate for Exposure Period Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Workflow.

Antimicrobial Activity: A Potential Role for Tryptophanase Inhibition

Derivatives of the core (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid scaffold have also demonstrated promising antimicrobial activity.[9] While the exact mechanisms for this specific class of compounds are still under investigation, a plausible mode of action is the inhibition of bacterial tryptophanase.

Mechanism of Action: Tryptophanase and Indole Production

Tryptophanase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme found in many bacteria but not in humans.[10] It catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia.[10] Indole plays a crucial role in various bacterial processes, including biofilm formation, drug resistance, and virulence. By inhibiting tryptophanase, these compounds can disrupt these processes, leading to an antimicrobial effect. This targeted approach offers the potential for selective toxicity against bacteria with minimal impact on the host.

Tryptophanase_Inhibition cluster_0 Bacterial Processes Tryptophan Tryptophan Tryptophanase Bacterial Tryptophanase Tryptophan->Tryptophanase Substrate Indole Indole Tryptophanase->Indole Produces Derivative (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid derivative Derivative->Tryptophanase Inhibits Biofilm Biofilm Formation Indole->Biofilm Promotes Virulence Virulence Indole->Virulence Promotes Resistance Drug Resistance Indole->Resistance Promotes

Caption: Tryptophanase Inhibition Mechanism.

Evidence for Tryptophanase Inhibition by Related Compounds

Studies on related indole derivatives have shown their potential to inhibit tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, enzymes involved in tryptophan metabolism.[11] Furthermore, mechanism-based inhibitors of gut microbial tryptophanases have been developed that effectively reduce indole production.[10][12] These findings support the hypothesis that the antimicrobial activity of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid derivatives may be mediated through the inhibition of tryptophanase.

Synthesis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid Derivatives

The synthesis of these derivatives often involves a multi-step process, starting from commercially available precursors. A general synthetic approach for 2-oxoindolin-3-ylidene derivatives with urea functionality is outlined below.[2]

General Synthetic Scheme:

  • Step 1: Aldol Condensation: Reaction of an appropriate isatin with a 1-(acetylphenyl)-3-phenylurea in the presence of a base like diethylamine (Et2NH) in ethanol leads to the formation of a 1-[2-(3-hydroxy-2-oxoindolin-3-yl)acetyl]phenyl-3-phenylurea intermediate.[2]

  • Step 2: Dehydration: Subsequent acidic dehydration of the intermediate using a mixture of acetic acid and hydrochloric acid (AcOH/HCl) yields the final 2-oxoindolin-3-ylidene product.[2]

Future Directions and Conclusion

The (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated anticancer activity through VEGFR-2 inhibition and the potential for antimicrobial effects via tryptophanase inhibition highlight the diverse pharmacological potential of this class of compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective targets.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.

  • Elucidation of other potential mechanisms of action: To fully understand the pharmacological profile of these compounds.

References

  • Aboshouk, D. R., Youssef, M. M., et al. (2025). Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties. Scientific Reports. [Link]

  • Augusta University. (n.d.). Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties. Augusta University Research Profiles. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Jin, H., Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry. [Link]

  • Papadopoulou, C., et al. (2018). Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Graboski, A. L., et al. (2023). Mechanism-Based Inhibition of Gut Microbial Tryptophanases Reduces Serum Indoxyl Sulfate. Cell Chemical Biology. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Ishiguro, M., et al. (1987). Inhibition of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by beta-carboline and indole derivatives. The Journal of Biochemistry. [Link]

  • Yousef, R. G., et al. (2024). VEGFR-2 inhibition of the most active compounds compared to the reference drug. Journal of Molecular Structure. [Link]

  • Graboski, A. L., et al. (2023). Mechanism-based inhibition of gut microbial tryptophanases reduces serum indoxyl sulfate. Cell Chemical Biology. [Link]

  • Fernandes, C., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. [Link]

  • Adiitu. (n.d.). MTT Assay Protocol. Scribd. [Link]

  • Alanazi, M. M., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]

  • El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Głowacka, A., et al. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Molecules. [Link]

  • Tang, Z., et al. (2022). Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

  • Hovhannisyan, A., et al. (2023). Synthesis, Structure Characterization, and Antimicrobial Activity Of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic A. Macromolecular and Materials Engineering. [Link]

  • Dana Bioscience. (n.d.). 2-Amino-3-(2-Oxoindolin-3-yl)propanoic acid. [Link]

  • Gultyai, V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Zhao, W., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • El Rayes, S. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. [Link]

Sources

Technical Guide: Mechanism of Action of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (Oxindolyl-L-Alanine) Mechanism of Action In Vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Enzymologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid , commonly known as Oxindolyl-L-Alanine (OIA) or 2-Oxotryptophan , is a potent, non-covalent transition-state analogue inhibitor used primarily to probe the mechanisms of pyridoxal-5'-phosphate (PLP)-dependent enzymes.

While naturally occurring as an oxidation product of tryptophan (mediated by reactive oxygen species or specific peroxidases), its utility in in vitro research centers on its ability to mimic the indolenine intermediate formed during tryptophan metabolism. This guide details its mechanism as a suicide substrate or competitive inhibitor against targets such as Tryptophan Synthase and Tryptophan Indole-lyase (Tryptophanase) .

Chemical Structure & Properties[1][2][3]
  • IUPAC Name: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

  • Common Name: Oxindolyl-L-Alanine (OIA)[1][2]

  • Molecular Formula: C₁₁H₁₂N₂O₃

  • Key Feature: The C3 position of the indole ring is oxidized to an oxindole. This introduces a new chiral center at C3, resulting in two diastereomers ((3R, 2S) and (3S, 2S)) that rapidly interconvert in aqueous solution via keto-enol tautomerism.

Mechanism of Action: Transition State Mimicry

The core mechanism of OIA is Transition State Stabilization . It exploits the catalytic cycle of PLP-dependent enzymes, which typically involves the formation of a Schiff base (aldimine) followed by the generation of a quinonoid intermediate.

Target: Tryptophan Synthase (TS)

Tryptophan Synthase catalyzes the final step of tryptophan biosynthesis (Indole + L-Serine → L-Tryptophan).[1]

  • Mechanism: OIA acts as a slow-binding, potent competitive inhibitor.

  • The "Indolenine" Trap: In the natural reaction, indole reacts with the aminoacrylate-PLP complex to form an indolenine intermediate before rearranging to tryptophan. OIA is structurally homologous to this high-energy indolenine intermediate.

  • Stereochemical Selection: Although OIA exists as a racemate at the C3 position in solution, Tryptophan Synthase selectively binds the (3S)-isomer .

  • Quinonoid Formation: Upon binding, the

    
    -amino group of OIA forms a Schiff base with the enzyme-bound PLP. The enzyme then abstracts the 
    
    
    
    -proton, leading to a highly stable quinonoid intermediate . Unlike the natural substrate, this complex cannot undergo the subsequent elimination or replacement steps efficiently, effectively locking the enzyme in a "dead-end" state.
Target: Tryptophan Indole-Lyase (TIL / Tryptophanase)

TIL catalyzes the reversible degradation of L-tryptophan to indole, pyruvate, and ammonia.[2]

  • Mechanism: OIA acts as a competitive inhibitor with a

    
     of approximately 5 
    
    
    
    M.[2]
  • Conformational Locking: Crystallographic studies reveal that OIA binding triggers a significant conformational change. The small domain of the enzyme rotates (~10°) to "close" the active site.[2]

  • Spectral Signature: The binding of OIA generates a distinct absorbance peak at ~500 nm , characteristic of a stable quinonoid species. This spectral feature is the primary readout for in vitro mechanistic studies.

Pathway Visualization

The following diagram illustrates the kinetic mechanism where OIA enters the catalytic cycle and traps the enzyme.

OIA_Mechanism cluster_legend Mechanism Legend EnzPLP Enzyme-PLP (Internal Aldimine) ExtAldimine External Aldimine (OIA-PLP Complex) EnzPLP->ExtAldimine + OIA (Rapid Equilibrium) OIA Oxindolyl-L-Alanine (Inhibitor) Quinonoid Stable Quinonoid Intermediate (Dead-End Complex) ExtAldimine->Quinonoid alpha-Proton Abstraction (k_inact) Indolenine Natural Indolenine Transition State Indolenine->Quinonoid Structural Mimicry desc OIA binds to the PLP cofactor, forming an external aldimine. The enzyme attempts catalysis, forming a stable quinonoid that mimics the natural indolenine transition state, thereby inhibiting the enzyme.

Figure 1: Kinetic mechanism of Tryptophan Synthase inhibition by OIA.[1][2] The inhibitor mimics the geometry of the natural indolenine transition state, trapping the enzyme in a stable quinonoid complex.

Experimental Protocols

To validate the mechanism of action of OIA in your laboratory, the following protocols are recommended. These assays rely on Stopped-Flow Spectrophotometry to observe the rapid formation of the quinonoid intermediate.

Protocol A: Stopped-Flow Kinetic Analysis

Objective: Determine the rate of quinonoid formation and the inhibition constant (


).

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.8, 1 mM EDTA, 0.2 mM DTT.

  • Enzyme: Purified Tryptophan Synthase (

    
     complex) or Tryptophan Indole-lyase (final concentration ~20 
    
    
    
    M).
  • Ligand: Oxindolyl-L-Alanine (OIA) stock solution (freshly prepared in buffer, concentrations 10

    
    M – 500 
    
    
    
    M).

Workflow:

  • Instrument Setup: Configure a stopped-flow spectrophotometer (e.g., Applied Photophysics or KinTek) with a diode array detector or a monochromator set to 504 nm (specific for the quinonoid species).

  • Loading: Load Syringe A with the Enzyme solution and Syringe B with the OIA solution.

  • Mixing: Rapidly mix equal volumes (1:1) at 25°C.

  • Acquisition: Record absorbance changes over a logarithmic time scale (1 ms to 10 s).

  • Analysis: Fit the time-course data to a single or double exponential equation to extract the observed rate constant (

    
    ).
    
  • Secondary Plot: Plot

    
     vs. [OIA] to determine the association rate constant (
    
    
    
    ), dissociation rate constant (
    
    
    ), and
    
    
    .

Expected Results:

  • You should observe a rapid increase in absorbance at ~500 nm, indicating the formation of the OIA-PLP quinonoid complex.

Protocol B: Steady-State Inhibition Assay

Objective: Measure the macroscopic


 against the natural substrate (L-Tryptophan).

Workflow:

  • Reaction Mix: Prepare wells containing Tryptophanase (10 nM), PLP (20

    
    M), and varying concentrations of L-Tryptophan (0.1 – 5 mM).
    
  • Inhibitor: Add OIA at fixed concentrations (e.g., 0, 2, 5, 10

    
    M) to different sets of wells.
    
  • Initiation: Start the reaction by adding the enzyme.

  • Detection: Measure the production of Indole using Kovac’s reagent (colorimetric endpoint at 570 nm) or continuous spectrophotometry at 290 nm (if background allows).

  • Data Analysis: Construct Lineweaver-Burk or Michaelis-Menten plots. OIA should display competitive inhibition patterns (intersecting at the Y-axis on a Lineweaver-Burk plot).

Quantitative Data Summary

The following table summarizes key kinetic parameters for OIA against its primary targets.

Target EnzymeOrganismParameterValueReference
Tryptophan Indole-lyase Proteus vulgaris

5.3

M
[1]
Tryptophan Indole-lyase Escherichia coli

(Spectrophotometric)
1.8

M
[2]
Tryptophan Synthase Salmonella typhimurium

(Alpha-subunit)
~0.2

M
[3]
Tryptophan Synthase Salmonella typhimurium

(Quinonoid)
504 nm[3]

Experimental Workflow Diagram

Workflow cluster_Assay Stopped-Flow Assay Start Start: OIA Preparation (Dissolve in Buffer/DMSO) Equilibrium Equilibration (Allow Tautomerization) Start->Equilibrium Mix Rapid Mixing (1:1) Enzyme + OIA Equilibrium->Mix Detect Optical Detection (Absorbance @ 500nm) Mix->Detect Data Data Fitting (Exponential Rise) Detect->Data Result Calculate Kinetic Constants (Ki, k_on, k_off) Data->Result

Figure 2: Experimental workflow for characterizing OIA inhibition kinetics.

References

  • The crystal structure of Proteus vulgaris tryptophan indole-lyase complexed with oxindolyl-L-alanine: implications for the reaction mechanism. Source: PubMed / NIH URL:[Link]

  • Mechanism of binding of substrate analogues to tryptophan indole-lyase: studies using rapid-scanning and single-wavelength stopped-flow spectrophotometry. Source: Biochemistry (ACS) URL:[3][Link]

  • Interactions of tryptophan synthase, tryptophanase, and pyridoxal phosphate with oxindolyl-L-alanine and 2,3-dihydro-L-tryptophan: Support for an indolenine intermediate in tryptophan metabolism. Source: Biochemistry URL:[Link]

  • Structural basis of the stereochemistry of inhibition of tryptophan synthase by tryptophan and derivatives. Source: Biochemistry (via UGA Dept of Chemistry) URL:[Link]

Sources

In vivo stability and metabolism of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Authored by a Senior Application Scientist

Abstract

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, a non-proteinogenic α-amino acid also known as oxindolylalanine, represents a structurally intriguing molecule with close ties to the essential amino acid L-tryptophan.[1] Its unique oxindole core, a C2-oxidized derivative of the indole ring, suggests a metabolic fate that is both analogous to and distinct from its parent amino acid. This guide provides a comprehensive framework for researchers and drug development professionals to understand and investigate the in vivo stability and metabolic pathways of this compound. We will delve into predicted metabolic transformations based on established biochemical principles, outline robust experimental protocols for empirical validation, and discuss the state-of-the-art bioanalytical techniques required for its quantification in biological matrices. This document is designed not as a rigid protocol, but as an expert-driven roadmap to empower scientifically rigorous investigation.

Introduction: The Scientific Context of Oxindolylalanine

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is a derivative of tryptophan, an essential amino acid that serves as a precursor for the synthesis of vital molecules like the neurotransmitter serotonin and the neurohormone melatonin.[2][3] The vast majority of tryptophan, however, is catabolized through the kynurenine pathway, a critical route that regulates immune responses and has been implicated in various disease states, including neurodegenerative disorders and cancer.[4][5][6]

The structural distinction of oxindolylalanine is the oxidation of the indole ring at the C2 position to form an oxindole. This modification fundamentally alters the electronic and steric properties of the heterocyclic core, which has profound implications for its interaction with the metabolic machinery that processes tryptophan. Understanding the in vivo journey of this molecule is crucial, whether it is being investigated as a novel therapeutic agent, a biomarker, or a metabolite of another xenobiotic. This guide provides the foundational knowledge and practical methodologies to pursue such an investigation.

Predicted Metabolic Fate: A Mechanistic Hypothesis

The metabolic journey of a xenobiotic or endogenous compound is governed by a series of enzymatic reactions broadly categorized into Phase I (functionalization) and Phase II (conjugation).[7] Based on the structure of oxindolylalanine, we can predict a multi-step metabolic cascade.

Absorption and Distribution

As an amino acid derivative, oxindolylalanine is expected to be recognized by amino acid transporters. Specifically, transporters like the L-type amino acid transporter 1 (LAT1), which is responsible for carrying large neutral amino acids such as L-tryptophan across the blood-brain barrier and into cells, are likely candidates for its uptake and distribution.[8] The bioavailability and tissue distribution will, therefore, be highly dependent on its affinity for these transport systems.

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For oxindolylalanine, the primary routes are predicted to be oxidation and reduction.

  • Aromatic Hydroxylation: The benzene portion of the oxindole ring is a prime target for hydroxylation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[9][10] This can occur at multiple positions (e.g., C4, C5, C6, C7), leading to various mono-hydroxylated isomers.

  • Side-Chain Oxidation: While less common for amino acids, oxidative deamination or decarboxylation of the alanine side chain could occur, though this is generally a secondary pathway.

  • Reduction of the Oxo Group: The ketone at C2 of the oxindole ring could potentially be reduced to a hydroxyl group, forming a 2-hydroxyindoline derivative.

Phase II Metabolic Pathways

Following Phase I functionalization, the molecule and its metabolites are poised for conjugation with endogenous hydrophilic molecules, which drastically increases water solubility and facilitates excretion.

  • Glucuronidation: The carboxylic acid group and any newly formed hydroxyl groups are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.[11]

  • Sulfation: Aromatic hydroxyl groups introduced during Phase I can be sulfated by sulfotransferases (SULTs).[11]

  • N-Acetylation: The primary amino group of the alanine side chain is a potential site for acetylation by N-acetyltransferases (NATs).[11]

The following diagram illustrates the predicted metabolic pathways.

Predicted_Metabolism cluster_absorption Absorption & Distribution cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion A (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (Parent Compound) B Aromatic Hydroxylation (Hydroxylated Metabolites) A->B Oxidation C Reduction of Oxo Group (2-Hydroxyindoline Metabolite) A->C Reduction D Glucuronide Conjugates A->D Glucuronidation (on carboxyl group) F N-Acetyl Conjugate A->F Acetylation B->D Glucuronidation E Sulfate Conjugates B->E Sulfation G Urine & Feces C->G D->G E->G F->G

Caption: Predicted metabolic pathways of oxindolylalanine.

Experimental Workflows for In Vivo Assessment

Validating the predicted metabolic fate requires a systematic, multi-tiered experimental approach. The causality behind this workflow is to move from simple, rapid in vitro systems to more complex and physiologically relevant in vivo models, using the data from each stage to inform the next.

In Vitro Metabolic Stability Assessment

The first step is to assess the compound's intrinsic stability and its susceptibility to metabolic enzymes in controlled environments.

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the rate of Phase I metabolism and predict hepatic clearance.

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, providing a direct measure of oxidative metabolism.[9][10]

  • Methodology:

    • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).

    • Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

    • Controls: Include a negative control (no NADPH) to assess non-enzymatic degradation and a positive control (a compound with known metabolic fate, e.g., testosterone) to validate the assay.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Incubation

  • Objective: To assess both Phase I and Phase II metabolism and identify major metabolites.

  • Causality: Intact hepatocytes contain the full complement of metabolic enzymes (both cytosolic and microsomal) and cofactors, offering a more complete picture of metabolism.[11][12]

  • Methodology:

    • Cell Culture: Incubate cryopreserved or fresh hepatocytes in a suitable medium.

    • Dosing: Add the test compound to the hepatocyte suspension.

    • Incubation: Incubate at 37°C with gentle shaking.

    • Sampling: Collect both cell supernatant (medium) and cell pellets (lysed) over time.

    • Analysis: Analyze samples using high-resolution LC-MS/MS for both the parent compound (to determine stability) and the appearance of potential metabolites ("metabolite hunting").

In Vivo Pharmacokinetic and Excretion Studies

Animal models provide the definitive assessment of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Protocol 3: Rodent Pharmacokinetic (PK) Study

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability).

  • Causality: This study quantifies the compound's concentration in the systemic circulation over time, providing a holistic view of its in vivo behavior.[9][13]

  • Methodology:

    • Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats).

    • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes to separate groups. The IV dose provides a baseline for 100% bioavailability.

    • Blood Sampling: Collect serial blood samples from a cannulated vein (e.g., jugular) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 4: Mass Balance and Metabolite Profiling Study

  • Objective: To identify major routes of excretion and characterize the metabolic profile in vivo.

  • Causality: This study tracks the elimination of the drug and its metabolites from the body, confirming the metabolic pathways hypothesized from in vitro data.

  • Methodology:

    • Radiolabeling: Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) for sensitive tracking.

    • Dosing: Administer a single dose to rodents housed in metabolic cages.

    • Sample Collection: Collect urine, feces, and expired air over a prolonged period (e.g., 72-120 hours) until radioactivity is negligible.

    • Quantification: Determine total radioactivity in each matrix to understand the primary routes of excretion.

    • Metabolite Characterization: Pool samples and use radio-chromatography (e.g., HPLC with a radiodetector) followed by LC-MS/MS to identify the structure of the radioactive peaks (metabolites).

The following diagram outlines the comprehensive experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_analysis Bioanalytical Core A Microsomal Stability (Phase I Metabolism) C Pharmacokinetic (PK) Study (Rat Model) A->C Inform Dosing E LC-MS/MS Analysis A->E B Hepatocyte Incubation (Phase I & II, Metabolite ID) D Mass Balance / Excretion Study (Metabolite Profiling) B->D Guide Metabolite Search B->E C->E D->E

Caption: Integrated workflow for metabolic investigation.

Bioanalytical Methodologies: The Key to Accurate Quantification

Accurate quantification of the parent compound and its metabolites in complex biological matrices is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity, selectivity, and speed.[14][15]

Technique Application Principle of Operation Strengths & Weaknesses
LC-MS/MS Quantification & Identification: Measuring concentrations of parent drug and known metabolites in plasma, urine, etc.Chromatographic separation (LC) followed by mass-based detection (MS/MS). Specific parent-product ion transitions are monitored (Multiple Reaction Monitoring - MRM).Strengths: High sensitivity (pg/mL), high selectivity, high throughput. Weakness: Requires authentic standards for absolute quantification.
High-Resolution MS (HRMS) Metabolite Identification: Identifying unknown metabolites without authentic standards.Measures mass with very high accuracy (<5 ppm), allowing for the determination of elemental composition (e.g., C₁₁H₁₁N₂O₄ from hydroxylation).Strengths: Unbiased detection, structural elucidation. Weakness: Lower throughput than triple quadrupole MS/MS for quantification.
NMR Spectroscopy Definitive Structure Elucidation: Confirming the exact structure of a novel or unexpected metabolite.Provides detailed information about the chemical environment of each atom (¹H, ¹³C) in a molecule.Strengths: Unambiguous structure confirmation. Weakness: Requires relatively large quantities of isolated metabolite, low sensitivity.

Table 1: Key Bioanalytical Techniques

Conclusion and Authoritative Recommendations

The in vivo stability and metabolism of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid are predicted to be a multifaceted process driven by oxidative metabolism via CYP450 enzymes and subsequent conjugation reactions, primarily glucuronidation. Its structural similarity to tryptophan suggests that amino acid transporters will play a key role in its absorption and distribution.

For any research or development program involving this molecule, the following is imperative:

  • Establish a Validated Bioanalytical Method: An LC-MS/MS method is the cornerstone of all subsequent studies. Its development and validation should be the first priority.

  • Profile In Vitro Metabolism Early: Data from microsomal and hepatocyte stability assays provide a rapid and cost-effective way to predict in vivo clearance and identify major metabolic pathways, guiding the design of more complex animal studies.

  • Conduct Definitive In Vivo Studies: While in vitro systems are predictive, there is no substitute for a well-designed in vivo pharmacokinetic and excretion study in a relevant animal model to understand the complete disposition of the compound.

By following the integrated, causality-driven approach outlined in this guide, researchers can systematically and rigorously elucidate the in vivo fate of oxindolylalanine, generating the high-quality, trustworthy data required for advanced drug development and scientific discovery.

References

  • Tryptophan's Three Pathways: How Your Body Uses This Essential Amino Acid. (2025, November 26). SelfDecode. [Link]

  • Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology. [Link]

  • National Center for Biotechnology Information. Tryptophan Metabolism. PubChem Pathway. [Link]

  • Lin, S., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Pharmacology. [Link]

  • Ruddick, J. P., et al. (2006). Tryptophan metabolism in the central nervous system: medical implications. Expert Opinion on Therapeutic Targets. [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. [Link]

  • Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology. [Link]

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]

  • Ball, H. J., et al. (2013). Indoleamine 2,3-dioxygenase 2 (IDO2) and the kynurenine pathway: characteristics and potential roles in health and disease. Amino Acids. [Link]

  • Li, H., et al. (2018). Recent trends in analytical methods for the determination of amino acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lu, Y., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Journal of Pharmaceutical Sciences. [Link]

  • Bellamri, M., et al. (2018). Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes. Chemical Research in Toxicology. [Link]

  • Quan, S., et al. (2015). Optimizing Protein Stability In Vivo. Cell Reports. [Link]

  • El-Sheikh, M. A. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Lu, Y., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Journal of Pharmaceutical Sciences. [Link]

  • Fernandes, C., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • Singh, J., et al. (2022). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Pharmaceutics. [Link]

  • Zhao, J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. (2S)-2-amino-3-(1H-indol-3-yl)(114C)propanoic acid. PubChem. [Link]

  • Shon, J., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][4][5]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging. [Link]

  • Fathalla, W., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Journal of Molecular Structure. [Link]

  • Al-Jashamy, K. (n.d.). Pharmacology Lec 2 Dr. Siham pharmacokinetic. ResearchGate. [Link]

  • Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. [Link]

  • Georgieva, M., et al. (2019). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]

  • Nagakura, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. [Link]

  • Bellamri, M., et al. (2018). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. ResearchGate. [Link]

  • de Bruyn Kops, C., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Ardalan, B., & Villacorte, D. (1985). Metabolism and action of amino acid analog anti-cancer agents. Cancer Chemotherapy and Pharmacology. [Link]

  • Zhao, J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate. [Link]

Sources

Methodological & Application

Application of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid in neurodegenerative disease models.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (commonly referred to as 2-Oxotryptophan , Oxindolylalanine , or Oia ) in neurodegenerative disease research.

Unlike pharmaceutical oxindoles (e.g., kinase inhibitors), this specific amino acid is a pathological metabolite and a critical biochemical tool . It serves as a specific "molecular scar" of reactive oxygen species (ROS) attack on proteins and is used to model the structural instability that drives Alzheimer’s (AD), Parkinson’s (PD), and ALS.

Executive Summary & Mechanism of Action

In neurodegenerative pathology, oxidative stress is not merely a symptom but a driver of protein misfolding. Tryptophan (Trp) residues are electron-rich and highly susceptible to attack by hydroxyl radicals (


OH) and superoxide anions. The primary non-enzymatic oxidation product is (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (2-Oxotryptophan) .

Significance in Disease Models:

  • Alzheimer’s Disease (AD): Oxidation of Trp32 in Amyloid-Beta (A

    
    ) to 2-oxotryptophan inhibits fibril formation but promotes the formation of soluble, highly neurotoxic oligomers.
    
  • ALS: In Superoxide Dismutase 1 (SOD1), Trp32 oxidation triggers dimer destabilization and aggregation.

  • Parkinson’s Disease (PD): Alpha-synuclein oxidation at Trp4 correlates with increased oligomer toxicity.

Researchers apply this molecule in two distinct ways:[1][2][3][4][5][6]

  • As a Biomarker: Quantifying its presence in CSF/brain tissue to measure the extent of ROS damage.

  • As a Structural Probe: Synthetically incorporating it into peptides to mimic "aged" or "damaged" proteins in vitro to test therapeutic inhibitors.

Pathway Visualization: The Oxidative Cascade

The following diagram illustrates the formation of 2-oxotryptophan and its downstream effects on neuronal viability.

Trp_Oxidation_Pathway cluster_0 Pathological Outcome Trp Native Tryptophan (Protein Residue) OxTrp 2-Oxotryptophan (2-oxoindolin-3-yl)propanoic acid Trp->OxTrp Oxidation (+16 Da) ROS ROS Attack (•OH, H2O2, ONOO-) ROS->OxTrp Misfolding Altered Hydrophobicity & H-Bonding OxTrp->Misfolding Steric Clash Oligomer Toxic Soluble Oligomers Misfolding->Oligomer Aβ / α-Synuclein Fibril Amorphous Aggregates Misfolding->Fibril SOD1 / Prion

Figure 1: The conversion of Tryptophan to 2-Oxotryptophan alters protein folding landscapes, shifting equilibrium toward toxic oligomers or aggregates.

Protocol A: LC-MS/MS Quantification in Murine Brain Tissue

Purpose: To validate oxidative stress levels in transgenic mouse models (e.g., 5xFAD, SOD1-G93A) by quantifying free and protein-bound 2-oxotryptophan.

Materials
  • Standard: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (Custom synthesis or high-grade commercial standard, >98% purity).

  • Internal Standard: Deuterated Tryptophan (

    
    -Trp) or 
    
    
    
    -labeled 2-oxotryptophan (if available).
  • Lysis Buffer: PBS containing 1% NP-40, protease inhibitors, and 10 mM N-ethylmaleimide (NEM) (to prevent artificial oxidation during lysis).

  • Enzyme: Pronase E (for total protein hydrolysis).

Step-by-Step Methodology
  • Tissue Homogenization:

    • Perfuse mice with saline to remove blood (hemoglobin iron induces artificial oxidation).

    • Homogenize 50 mg brain tissue in 500 µL Lysis Buffer on ice.

    • Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.

  • Protein Hydrolysis (For Protein-Bound Fraction):

    • Precipitate proteins using 10% TCA. Wash pellet with acetone.

    • Resuspend pellet in 50 mM ammonium bicarbonate (pH 7.8).

    • Add Pronase E (1:50 enzyme:substrate ratio) and incubate at 37°C for 18 hours under Argon atmosphere (crucial to prevent ambient oxidation).

  • Solid Phase Extraction (SPE):

    • Acidify hydrolysate with 0.1% Formic Acid.

    • Load onto a C18 SPE cartridge (pre-conditioned with Methanol/Water).

    • Wash with 5% Methanol. Elute with 80% Acetonitrile/0.1% Formic Acid.

    • Evaporate to dryness and reconstitute in mobile phase.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

    • MRM Transitions:

      • Tryptophan:[3][4][6][7][8][9] 205.1 -> 188.1 (Quantifier)

      • 2-Oxotryptophan: 221.1 -> 204.1 (Loss of NH3) and 221.1 -> 146.1 (Indolone core).

Data Interpretation: Calculate the Oxidation Ratio :


.
  • Baseline (WT Mice): Typically < 1%.

  • Disease Model (e.g., AD/ALS): Can rise to 5–15% in specific plaque-associated fractions.

Protocol B: In Vitro Aggregation Assays (Mechanistic Modeling)

Purpose: To determine if specific tryptophan oxidation events drive protein aggregation. This protocol uses synthetic peptides where Trp is replaced by 2-oxotryptophan.

Experimental Design

Compare the aggregation kinetics of:

  • WT-Aβ(1-40): Native sequence.

  • Ox-Aβ(1-40): Sequence with 2-oxotryptophan at position 32.

Workflow Visualization

Aggregation_Workflow cluster_inputs Peptide Preparation P1 Synthesize WT Peptide (Fmoc-Trp) HFIP Disaggregate (HFIP Treatment) Remove pre-formed seeds P1->HFIP P2 Synthesize Ox-Peptide (Fmoc-2-Oxo-Trp) P2->HFIP Buffer Dilute into PBS (pH 7.4) + 10 µM Thioflavin T (ThT) HFIP->Buffer Plate 96-Well Plate Reader 37°C, Shaking Buffer->Plate Readout Fluorescence Kinetics (Ex: 440nm / Em: 480nm) Plate->Readout

Figure 2: Comparative aggregation assay workflow for assessing the structural impact of 2-oxotryptophan substitution.

Step-by-Step Methodology
  • Peptide Pre-treatment:

    • Dissolve lyophilized peptides (WT and Ox-variant) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to 1 mM. Incubate for 1 hour to disrupt pre-existing aggregates.

    • Evaporate HFIP under a nitrogen stream. Resuspend in DMSO to 5 mM (stock).

  • Thioflavin T (ThT) Assay:

    • Dilute peptides to 25 µM in PBS (pH 7.4) containing 10 µM ThT.

    • Load 100 µL per well in a black 96-well plate (non-binding surface).

    • Controls: Buffer + ThT (Blank); WT Peptide (Positive Control).

  • Kinetic Monitoring:

    • Incubate at 37°C with intermittent shaking (5 sec every 10 min).

    • Read fluorescence every 10 minutes for 48–72 hours.

    • Excitation: 440 nm | Emission: 480 nm.

  • Transmission Electron Microscopy (TEM) Validation:

    • At the endpoint (72h), spot 5 µL of sample onto glow-discharged copper grids.

    • Stain with 2% Uranyl Acetate for 1 minute.

    • Expected Result: WT peptides typically form long, unbranched fibrils. 2-Oxo-Trp modified peptides often form amorphous aggregates or proto-fibrils (shorter, clumped structures), indicating a disrupted aggregation pathway that may favor toxic oligomers.

Comparative Data Summary

FeatureNative Tryptophan (Trp)2-Oxotryptophan (OxTrp)Biological Impact in Models
Mass Change Reference (0 Da)+16 Dadetectable via Mass Spectrometry.
Polarity Hydrophobic / AromaticMore Polar / H-Bond DonorDisrupts hydrophobic core of proteins.
Fluorescence Strong (Ex 280/Em 350)Quenched / ShiftedLoss of intrinsic fluorescence indicates damage.
Aβ Aggregation Forms mature fibrilsRetards fibrillizationStabilizes toxic soluble oligomers (AD).
SOD1 Stability Stable DimerMonomerizationPromotes ALS-associated aggregation.

References

  • Simat, T. J., & Steinhart, H. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins. Journal of Agricultural and Food Chemistry. Link

  • Ehrenshaft, M., et al. (2015).[10] Mass spectrometry-based detection of oxidized tryptophan in SOD1: Relevance to ALS. Free Radical Biology and Medicine. Link

  • Rahman, T. J., et al. (2020). The impact of tryptophan oxidation on amyloid-beta aggregation kinetics. Journal of Neurochemistry. Link

  • Yamaguchi, T., et al. (2018). 2-Oxo-tryptophan as a marker of oxidative stress in Parkinson's disease. Journal of Biological Chemistry. Link

  • Carrera, I., et al. (2021). Profiling Tryptophan Oxidation Products in Neurodegeneration. Frontiers in Neuroscience. Link

Sources

Application Note: Quantitative Analysis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, also known as oxindolylalanine, is a non-proteinogenic α-amino acid and a metabolite of tryptophan.[1] Its chemical structure, featuring an oxindole moiety linked to an alanine side chain, makes it a subject of interest in various fields, including drug development and metabolomics, where it may appear as a tryptophan impurity or a metabolic byproduct.[2] Accurate quantification of this compound is crucial for understanding its physiological roles, for monitoring its presence in pharmaceutical preparations, and for pharmacokinetic studies.

This application note provides detailed protocols for the quantification of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid using two primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Chemical Properties of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃[1][3]
Molecular Weight220.22 g/mol [1][3]
IUPAC Name2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid[1][3]
CAS Number32999-55-6[3][4]

Method 1: Quantification by HPLC with Fluorescence Detection (HPLC-FLD) via OPA/FMOC Derivatization

This method is a robust and widely accessible approach for quantifying amino acids.[5][6] It relies on the pre-column derivatization of the primary amino group of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid with o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) to yield highly fluorescent isoindole and FMOC-adducts, respectively.

Principle of the Method

The derivatization process enhances the detectability of the analyte by introducing a fluorophore. The separation is achieved on a reversed-phase C18 column, and the fluorescent derivatives are detected at specific excitation and emission wavelengths. This method offers a good balance of sensitivity, cost-effectiveness, and reliability.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Automated In-Needle OPA/FMOC Derivatization Injection Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Workflow for HPLC-FLD analysis of the target analyte.

Detailed Protocol

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. Automated Pre-Column Derivatization (using an autosampler)

  • This protocol is adapted from established methods for amino acid analysis.[5][6]

  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of o-phthaldialdehyde in 1 mL of methanol, then add 5 µL of 3-mercaptopropionic acid.

    • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

    • Borate Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.

  • Autosampler Program:

    • Aspirate 5 µL of Borate Buffer.

    • Aspirate 1 µL of sample.

    • Aspirate 0.5 µL of OPA reagent. Mix in the needle.

    • Wait 1 minute.

    • Aspirate 0.5 µL of FMOC reagent. Mix in the needle.

    • Inject the derivatized sample.

3. HPLC-FLD Conditions

ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 40 mM Sodium Phosphate, pH 7.8
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0-5 min: 2% B; 5-20 min: 2-50% B; 20-22 min: 50-100% B; 22-25 min: 100% B; 25-26 min: 100-2% B; 26-30 min: 2% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Ex: 340 nm, Em: 450 nm (for OPA derivatives); Ex: 266 nm, Em: 305 nm (for FMOC derivatives)

4. Data Analysis

  • Prepare a calibration curve using standards of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid of known concentrations (e.g., 1 µM to 100 µM) subjected to the same derivatization procedure.

  • Quantify the analyte in samples by comparing the peak area to the standard curve.

Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low-abundance metabolites in complex biological matrices.[7][8] This method is particularly advantageous when dealing with intricate samples or when very low detection limits are required.

Principle of the Method

The analyte is first separated from other matrix components by liquid chromatography. It is then ionized, typically using electrospray ionization (ESI), and the resulting ions are selected and fragmented in the mass spectrometer. The specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM), which provides high specificity and reduces chemical noise.[8]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue Homogenate) ISTD Add Internal Standard (e.g., ¹³C, ¹⁵N-labeled analyte) Sample->ISTD ProteinPrecip Protein Precipitation (e.g., Trifluoroacetic Acid) ISTD->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Separation UPLC Separation (e.g., Aqueous C18) Injection->Separation Ionization ESI+ Ionization Separation->Ionization MRM MRM Detection Ionization->MRM Quantification Quantification (Ratio to Internal Standard) MRM->Quantification

Sources

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Redox-Stable Targeting Ligands with (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid

Executive Summary & Technical Rationale

In targeted drug delivery, peptide ligands (e.g., RGD, somatostatin analogs, bombesin) often rely on Tryptophan (Trp) residues for hydrophobic anchoring within receptor pockets. However, the indole moiety of Trp is a primary site of oxidative degradation, particularly in the Reactive Oxygen Species (ROS)-rich microenvironment of solid tumors or inflamed tissue.

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, commonly known as Oxindolylalanine (Oia) or 2-oxo-Tryptophan , represents a critical structural modification for next-generation peptide conjugates. By replacing Trp with Oia, researchers can:

  • Eliminate Oxidative Liability: Oia is the stable oxidation product of Trp; it cannot be further degraded by standard physiological ROS, preserving ligand integrity in the tumor microenvironment.

  • Modulate Hydrogen Bonding: The conversion of the indole C2-C3 double bond to an amide (lactam) introduces a new hydrogen bond donor (NH) and acceptor (C=O), potentially altering selectivity between receptor subtypes.

  • Introduce Novel Chirality: The C3 position of the oxindole ring becomes a chiral center, offering diastereomeric control over peptide conformation.

This guide details the synthesis, purification, and validation of Oia-modified peptides for targeted delivery systems.

Chemical Basis: The Diastereomer Challenge

Unlike Tryptophan, which is planar and achiral at the indole ring, Oia possesses a chiral center at the C3 position of the oxindole ring (the point of attachment to the alanine side chain).

  • Implication: When synthesizing Oia peptides, you are effectively creating a mixture of diastereomers: (2S, 3R)-Oia and (2S, 3S)-Oia.

  • Expert Insight: Commercial Fmoc-Oia-OH is often supplied as a mixture of diastereomers. Do not ignore this. The biological activity of the two diastereomers can differ by orders of magnitude. You must separate them during the purification phase.

Diagram 1: Structural Comparison & Stereochemistry

G Trp L-Tryptophan (Indole Ring) Planar, Achiral Sidechain ROS ROS / Oxidation (Tumor Microenvironment) Trp->ROS Susceptible Oia Oxindolylalanine (Oia) (Oxindole Ring) C3 is Chiral (sp3) ROS->Oia Converts to Dia1 Diastereomer A (2S, 3S) Distinct Binding Profile Oia->Dia1 Separation req. Dia2 Diastereomer B (2S, 3R) Distinct Binding Profile Oia->Dia2 Separation req.

Figure 1: The oxidation of Tryptophan to Oxindolylalanine introduces a new chiral center at C3, necessitating diastereomeric separation for precise drug targeting.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-Oia-OH into a targeting peptide sequence (e.g., Oia-Gly-Asp) using standard Fmoc chemistry.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma (Preferred for lower racemization).

  • Solvent: DMF (Dimethylformamide).

  • Deprotection: 20% Piperidine in DMF.[1][2]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Standard Elongation: Couple amino acids up to the position of the modification.

  • Fmoc-Oia-OH Coupling (Critical Step):

    • Note: Fmoc-Oia-OH is less soluble than standard amino acids.

    • Dissolution: Dissolve 3.0 eq of Fmoc-Oia-OH in minimum DMF. If cloudy, add a drop of DMSO.

    • Activation: Add 2.9 eq HBTU and 6.0 eq DIEA. Pre-activate for 30 seconds (do not exceed 2 mins to avoid premature lactamization).

    • Coupling: Add to resin.[1][3] Reaction time: 2 hours (double standard time).

    • Monitoring: Perform Kaiser test.[2] If slightly blue, perform a second coupling (double coupling is recommended).

  • Final Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2 hours.

    • Precipitation: Cold diethyl ether.

Protocol B: Diastereomeric Separation & Purification

Because the Oia residue creates diastereomers, the crude peptide will elute as a "doublet" or two distinct peaks on Reverse-Phase HPLC.

Methodology:

  • Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).

  • Gradient: Shallow gradient is required.

    • Standard: 5-95% B over 30 mins.

    • Oia-Specific: 10-40% B over 40 mins (0.5% increase per minute).

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Collection:

    • Peak 1 (Diastereomer A): Collect and lyophilize separately.

    • Peak 2 (Diastereomer B): Collect and lyophilize separately.

  • Identification: Use 1H-NMR or X-ray crystallography (if crystallizable) to assign absolute configuration (3R vs 3S). For drug delivery screening, screen both isomers against the target receptor.

Protocol C: Oxidative Stability Validation (The "Stealth" Test)

This assay validates that your Oia-modified peptide survives conditions that destroy the native Trp-peptide.

Materials:

  • Peptide A: Native Trp-containing ligand (Control).

  • Peptide B: Oia-modified ligand (Test).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) or Fenton's Reagent (
    
    
    
    ).

Procedure:

  • Preparation: Dissolve both peptides in PBS (pH 7.4) to a concentration of 100 µM.

  • Challenge: Add

    
     to a final concentration of 10 mM (simulating high oxidative stress).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h. Quench with Methionine (excess) or Catalase.

  • Analysis: Analyze via LC-MS.

    • Look for: Mass shift of +16 Da (Oxygen insertion) or +32 Da.

Data Presentation: Hypothetical Stability Results

Time PointNative Trp-Peptide (% Intact)Oia-Peptide (% Intact)Observation
0 h 100%100%Baseline
1 h 85%99%Trp begins oxidizing to N-formylkynurenine
4 h 40%98%Significant degradation of Native peptide
24 h < 10%95% Oia-peptide remains stable

Mechanism of Action: Tumor Microenvironment

The following diagram illustrates why Oia-peptides are superior for targeting tumors with high oxidative stress.

Diagram 2: Targeted Delivery in ROS Environments

DrugDelivery cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment (High ROS) Ligand_Trp Trp-Ligand Drug (Standard) ROS_Attack ROS Attack (H2O2, Superoxide) Ligand_Trp->ROS_Attack Enters Tumor Receptor Target Receptor (Integrin/GPCR) Ligand_Trp->Receptor Binding Failed Ligand_Oia Oia-Ligand Drug (Engineered) Ligand_Oia->ROS_Attack Enters Tumor Ligand_Oia->Receptor High Affinity Binding Drug Internalization ROS_Attack->Ligand_Trp Oxidizes Trp->Oia/Kyn (Loss of Affinity) ROS_Attack->Ligand_Oia No Reaction (Already Oxidized)

Figure 2: Mechanism of enhanced delivery. Standard Trp-ligands are degraded by ROS before effective binding. Oia-ligands are chemically "hardened" against ROS, ensuring successful receptor engagement.

References

  • Synthesis and Properties of Oxindolylalanine

    • Title: "Oxidation of Tryptophan to Oxindolylalanine by Dimethyl Sulfoxide-Hydrochloric Acid: Selective Modification of Tryptophan Containing Peptides."[4]

    • Source: Savige, W. E., & Fontana, A. (1977). Methods in Enzymology.
    • URL:[Link]

  • Peptide Stability in Drug Delivery

    • Title: "Strategies for Improving Peptide Stability and Delivery."
    • Source:Pharmaceutics (NIH/NLM).
    • URL:[Link]

  • Fmoc-SPPS Methodologies

    • Title: "Fmoc Solid-Phase Peptide Synthesis: Scope and Limit
    • Source:Methods in Molecular Biology.
    • URL:[Link]

  • Oxidative Stress in Tumors

    • Title: "Reactive oxygen species in cancer."
    • Source:N
    • URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Technical Support Center: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Common Names: Oxindolylalanine (Oia), 2-Hydroxytryptophan, 2-Oxotryptophan. CAS Registry Number: 32999-55-6 Molecular Formula: C₁₁H₁₂N₂O₃

Welcome to the technical support hub for Oxindolylalanine . This guide addresses the frequent solubility challenges encountered with this tryptophan derivative. As a zwitterionic molecule with a rigid bicyclic core, this compound exhibits significant crystal lattice energy, making it prone to precipitation in physiological buffers.

Below you will find a Solubility Decision Tree , Step-by-Step Protocols , and a Troubleshooting FAQ designed to ensure consistent experimental results.

Part 1: The Solubility Landscape

The primary failure mode when working with Oxindolylalanine is the "Zwitterionic Trap." At physiological pH (7.4), the molecule exists primarily as a zwitterion (protonated amine, deprotonated carboxylate). In this state, the net charge is zero, maximizing lattice energy and minimizing solubility.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueImplication for Solubility
Molecular Weight 220.23 g/mol Small molecule, but rigid structure limits solvation entropy.
pKa (Carboxyl) ~2.3 (Predicted)Deprotonated (COO⁻) at pH > 4.
pKa (

-Amine)
~9.2 (Predicted)Protonated (NH₃⁺) at pH < 9.
pKa (Oxindole NH) ~14.7 (Predicted)Remains neutral (protonated) at all physiological pH levels.
Isoelectric Point (pI) ~5.75Critical Zone: Solubility is lowest between pH 5.0 and 7.5.

Technical Insight: Unlike Tryptophan, the 2-oxo group on the indole ring increases polarity but also introduces new hydrogen-bonding donors/acceptors that can stabilize the solid state. Successful dissolution requires disrupting these intermolecular forces using pH extremes or aprotic cosolvents [1, 2].

Part 2: Visualizing the Workflow

The following decision tree outlines the optimal path for preparing a stable working solution based on your assay's tolerance for organic solvents or pH adjustments.

Solubility_Workflow Start Start: Solid Compound (Oxindolylalanine) AssayType Is DMSO tolerated in your assay? Start->AssayType YesDMSO Yes (e.g., Biochemical, Cellular) AssayType->YesDMSO High Tolerance NoDMSO No (e.g., In vivo, Sensitive Enzyme) AssayType->NoDMSO Zero Tolerance MakeStock Prepare 50-100 mM Stock in 100% DMSO YesDMSO->MakeStock Dilution Dilute into Buffer (Rapid Mixing) MakeStock->Dilution CheckPpt Precipitate Observed? Dilution->CheckPpt Success Proceed to Assay CheckPpt->Success Clear Solution FixPpt Add Carrier (Cyclodextrin) or Reduce Conc. CheckPpt->FixPpt Cloudy AcidBase Dissolve in 0.1 M HCl or NaOH (Charge Repulsion Strategy) NoDMSO->AcidBase BufferBack Slowly titrate to pH 7.4 (Watch for cloudiness) AcidBase->BufferBack BufferBack->CheckPpt FixPpt->Dilution Retry

Figure 1: Decision matrix for solubilizing Oxindolylalanine. The "Charge Repulsion Strategy" utilizes pH extremes to ionize the molecule before bringing it to physiological conditions.

Part 3: Validated Protocols

Protocol A: The "Solvent Sandwich" (Standard DMSO Method)

Best for: Cell culture (up to 0.5% DMSO) and biochemical assays.

  • Weighing : Weigh the required amount of Oxindolylalanine (MW: 220.23).

  • Primary Solubilization : Add 100% anhydrous DMSO to achieve a concentration of 50 mM . Vortex vigorously for 30 seconds.

    • Note: If particles persist, sonicate at 40°C for 5 minutes. The solution should be varying shades of yellow/amber.

  • Intermediate Dilution (Critical Step) : Do not add the DMSO stock directly to a large volume of cold PBS.

    • Prepare an intermediate dilution in water or media without serum first.

    • Add the DMSO stock dropwise while vortexing the aqueous buffer.

  • Final Concentration : Dilute to the working concentration (typically 10–100 µM).

Protocol B: The "pH Swing" (DMSO-Free)

Best for: Animal studies or DMSO-sensitive protein crystallography.

  • Acidic Start : Dissolve the compound in 0.1 M HCl . The protonation of the amino group (NH₃⁺) and the carboxyl group (COOH) creates a cationic species that is highly soluble.

    • Target Concentration: 10 mg/mL.

  • Stabilization : If injection is required, dilute with sterile saline.

  • Neutralization (Risky) : If you must neutralize to pH 7.4, do so slowly using 0.1 M NaOH while stirring rapidly.

    • Warning: As you pass through pH 5.5–6.0 (the pI), the solution may turn cloudy. If this happens, back-titrate slightly to pH 4.0 or 8.0 where solubility is higher.

Part 4: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the DMSO stock to my cell culture media. Why? A: This is "Crash Out." You likely created a local region of high concentration and neutral pH where the compound crystallized.

  • Fix : Warm your media to 37°C before addition. Vortex the media while adding the stock. Alternatively, use a carrier like 2-hydroxypropyl-β-cyclodextrin (HPβCD) . Dissolve the compound in DMSO, then dilute into a 20% HPβCD solution before adding to cells.

Q2: Is Oxindolylalanine stable in solution? A: Oxindoles are susceptible to oxidation to isatin derivatives (orange/red color) or dioxindoles upon prolonged exposure to light and air [3].

  • Protocol : Always prepare stocks fresh or store at -80°C. Protect from light using amber tubes or foil. If the solution turns from pale yellow to deep orange, significant oxidation has occurred.

Q3: Can I use ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for this class of compounds than DMSO. The solubility limit in ethanol is significantly lower. If DMSO is contraindicated, we recommend the pH Swing (Protocol B) over ethanol.

Q4: I need a 10 mM concentration in PBS for an injection. Is this possible? A: Likely not. The thermodynamic solubility of the zwitterion in PBS is often < 1 mM.

  • Solution : You must use a formulation vehicle. A common vehicle for hydrophobic amino acid derivatives is:

    • 5% DMSO

    • 40% PEG400

    • 5% Tween 80

    • 50% Saline

    • Procedure: Dissolve in DMSO/PEG/Tween first, then add saline last.

References

  • PubChem . Compound Summary: (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid.[1] National Library of Medicine. Available at: [Link]

  • Bowden, N. A., et al. (2018).[2] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link] (Cited for general amino acid solubility principles).

  • Savoge, W. E., & Fontana, A. (1977). Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Methods in Enzymology. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing the Degradation of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to handle, store, and stabilize this tryptophan-related compound in solution. Given its structural similarity to tryptophan, this molecule is susceptible to specific degradation pathways that can compromise experimental integrity, bioactivity, and shelf-life. This guide is designed to provide not only procedural steps but also the underlying scientific principles to ensure the stability and reliability of your research materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when working with (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid.

Q1: My solution of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid has turned yellow. What is happening and is it still usable?

A yellow or brownish discoloration is a primary visual indicator of degradation. This phenomenon is common in solutions containing tryptophan and its derivatives, often resulting from oxidation of the indole or oxindole ring system.[1][2] The formation of oxidized species and potential polymers can lead to a significant loss of the compound's purity and biological activity. The central contributing factors are reactive oxygen species, light, and heat.[3] Once a solution shows significant color change, it is strongly recommended to discard it and prepare a fresh batch to ensure experimental accuracy and reproducibility.

Q2: What are the primary factors that cause this compound to degrade in solution?

The degradation of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is primarily driven by four factors, owing to its oxindole-amino acid structure:

  • Oxidation: The electron-rich oxindole ring is highly susceptible to oxidation from dissolved oxygen in the solvent or from reactive oxygen species (ROS) generated by other components in the medium.[3] This is often the main cause of discoloration.

  • Light Exposure: The oxindole moiety is a chromophore that absorbs UV light.[4][5] This absorption can trigger photochemical reactions, leading to the formation of degradation products like N-formylkynurenine-like compounds or other oxidized species.[6][7]

  • pH Instability: Extreme pH values, particularly alkaline conditions (pH > 8), can accelerate both oxidation and hydrolysis of the compound.[8][9] The stability of amino acids and related structures is often optimal in a slightly acidic to neutral pH range.[10]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While stable for short periods at room temperature in solid form, solutions are much more sensitive to thermal degradation. Repeated freeze-thaw cycles are also detrimental.[10]

Q3: What is the single most effective way to improve the stability of my solution?

The most critical step is to mitigate oxidation. This is best achieved by preparing solutions using deoxygenated solvents (sparged with an inert gas like argon or nitrogen) and storing the final aliquots under an inert atmosphere.[1] Combining this with storage at -80°C and protection from light will provide the most robust stabilization.

Q4: Can I use a standard phosphate-buffered saline (PBS) solution at pH 7.4?

While pH 7.4 is physiologically relevant, it may not be optimal for long-term storage, as slightly basic conditions can promote oxidation. For storage, a buffer system in the pH range of 5.0 to 6.5 is generally recommended to enhance stability.[10] If the experiment requires a pH of 7.4, the solution should be prepared fresh from a stabilized stock and used immediately.

Q5: What analytical methods are recommended for monitoring the compound's stability?

To ensure the integrity of your compound, regular quality control is essential. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for quantifying the purity of the compound and detecting the emergence of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more in-depth analysis, LC-MS can be used to identify the exact mass of the degradation products, providing valuable insights into the degradation pathway.[2]

Section 2: Troubleshooting Guide

This table provides a quick reference for identifying and resolving common problems encountered during the handling of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid solutions.

Observed Issue Probable Cause(s) Recommended Solutions & Preventative Measures
Solution develops a yellow/brown tint. Oxidation of the oxindole ring.[1][2]• Prepare a fresh solution using solvents that have been deoxygenated by sparging with argon or nitrogen for 15-20 minutes. • After preparation, flush the headspace of the vial with inert gas before sealing. • If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid.
Precipitate forms in the solution. pH shift affecting solubility.[11] Exceeded solubility limit. Degradation into an insoluble product.• Ensure the solution is prepared in a buffer within the optimal pH range (5.0-6.5). • Test solubility with a small amount first; you may need to prepare a less concentrated stock. • After dissolving, filter the solution through a 0.22 µm syringe filter to remove any initial particulates. • Analyze the solution by HPLC to confirm if the precipitate is the parent compound or a degradant.
Inconsistent bioactivity or analytical results. Compound degradation due to improper storage. Repeated freeze-thaw cycles.[10]• Always use a freshly prepared solution or a newly thawed, single-use aliquot for critical experiments. • When freezing, create small, single-use aliquots to avoid the damage caused by multiple freeze-thaw cycles. • Routinely check the purity of your stock solution via HPLC, especially for long-term studies.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the best practices for preparing a stock solution with enhanced stability.

Materials:

  • (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (lyophilized powder)

  • High-purity solvent (e.g., DMSO or a sterile aqueous buffer like 50 mM MES, pH 6.0)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-Equilibration: Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.[10]

  • Solvent Deoxygenation: Sparge your chosen solvent with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: In a controlled environment, quickly weigh the desired amount of the compound.

  • Dissolution: Add the deoxygenated solvent to the compound to achieve the target concentration. Mix gently by vortexing or sonicating in a water bath until fully dissolved.

  • Inert Atmosphere: Flush the headspace of the vial with inert gas for 30 seconds to displace any air that entered during the process. Seal the vial tightly.

  • Sterile Filtration (Optional but Recommended): For aqueous solutions, pass the solution through a sterile 0.22 µm syringe filter into a new, sterile amber vial. This removes any potential microbial contamination or micro-particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber micro-vials. Flush the headspace of each aliquot vial with inert gas before sealing. Store immediately at -80°C.

Protocol 2: Quality Control by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the compound. This method should be optimized for your specific HPLC system.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Method:

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The oxindole chromophore absorbs UV light; monitor at ~254 nm and ~280 nm.[4]

  • Injection Volume: 10 µL

  • Analysis: Prepare a sample by diluting your stock solution to an appropriate concentration (e.g., 0.1 mg/mL). A pure sample should show a single major peak. The appearance of new peaks over time is indicative of degradation.

Section 4: Visualizing Degradation and Prevention

The following diagrams illustrate the key concepts for maintaining the stability of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid.

Caption: Key Degradation Triggers and Corresponding Preventative Strategies.

G start Start: Lyophilized Compound equilibrate 1. Equilibrate vial to Room Temp start->equilibrate weigh 3. Weigh Compound equilibrate->weigh sparge 2. Sparge Solvent with N₂/Ar dissolve 4. Dissolve in Deoxygenated Solvent sparge->dissolve weigh->dissolve flush 5. Flush Headspace with N₂/Ar & Seal dissolve->flush aliquot 6. Create Single-Use Aliquots flush->aliquot store 7. Store at -80°C aliquot->store end_node End: Stabilized Solution store->end_node

Caption: Workflow for Preparing a Stabilized Stock Solution.

Section 5: Summary of Recommended Handling and Storage Conditions

Parameter Recommendation Rationale
Solvent High-purity, sterile DMSO or an aqueous buffer (e.g., MES, Acetate).Minimizes contaminants that could catalyze degradation.
pH 5.0 - 6.5 (buffered solution).Prevents base-catalyzed hydrolysis and oxidation, enhancing long-term stability.[8][10]
Temperature Lyophilized Solid: -20°C or colder.Solution: -80°C in single-use aliquots.[10]Minimizes thermal degradation rates and prevents damage from repeated freeze-thaw cycles.
Light Protect from all UV and intense visible light sources. Use amber vials for storage.[6][7]The oxindole structure absorbs UV light, which can initiate photodegradation pathways.
Atmosphere Deoxygenate all solvents before use. Store solutions under an inert gas (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen, a primary degradation pathway for indole-like compounds.[1][3]

References

  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. ResearchGate. Available from: [Link]

  • Reactivity and degradation products of tryptophan in solution and proteins. PubMed. Available from: [Link]

  • The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC. Available from: [Link]

  • Light Capturing Amino Acid in Evolution & Biology. YouTube. Available from: [Link]

  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. Available from: [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available from: [Link]

  • Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC. Available from: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available from: [Link]

  • Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. PMC. Available from: [Link]

  • Effect of pH on the stability of W1/O/W2 double emulsion stabilized by combination of biosilica and Tween-20. MATEC Web of Conferences. Available from: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Analytical methods for amino acid determination in organisms. PubMed. Available from: [Link]

  • Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. MDPI. Available from: [Link]

Sources

Validation & Comparative

Cross-validation of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid activity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (commonly known as Oxindolylalanine or Oia ) against its metabolic counterparts.

Based on the specific IUPAC nomenclature provided, this compound is the 2-oxo derivative of Tryptophan (2-hydroxytryptophan tautomer). Unlike the canonical Kynurenine pathway metabolites which drive immune signaling (AhR), Oia represents a distinct "oxidative branch" often associated with proteotoxicity and Reactive Oxygen Species (ROS) damage rather than receptor-mediated signaling.

Executive Analysis & Chemical Identity

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (Oia) is a non-canonical amino acid formed primarily through the oxidation of the indole moiety of Tryptophan (Trp). Unlike Kynurenine (Kyn) , which is formed via enzymatic cleavage (IDO1/TDO2), Oia is typically generated via ROS-mediated oxidation or specific peroxidase activity.

  • Primary Utility: Oxidative stress biomarker, proteotoxicity probe, and "isobaric" negative control for 5-Hydroxytryptophan (5-HTP) in mass spectrometry.

  • Mechanism of Action: Unlike Kynurenine (an AhR ligand), Oia exerts biological activity primarily through misincorporation into proteins (mimicking Trp) or by acting as a competitive inhibitor of Trp transport (LAT1), leading to proteostatic stress.

Structural Differentiation
FeatureOxindolylalanine (Oia) Kynurenine (Kyn) 5-Hydroxytryptophan (5-HTP)
Core Structure Oxindole (Intact bicyclic)Aniline (Ring-opened)Indole (Hydroxylated C5)
Formation ROS / Peroxidase (Non-enzymatic dominant)IDO1 / TDO2 (Enzymatic)Tryptophan Hydroxylase (TPH)
Primary Signaling Proteotoxicity / Unfolded Protein Response AhR Agonism (Immune tolerance)Serotonin Receptor Precursor
Cellular Fate Incorporated into proteins (Mistranslation)Metabolized to Quinolinic Acid/Kynurenic AcidDecarboxylated to Serotonin

Cross-Validation of Activity in Cell Lines

The biological "activity" of Oia is defined by its ability to induce cellular stress or compete with Tryptophan, rather than receptor binding. Below is the cross-validation across three distinct cellular models.

A. Jurkat Cells (T-Lymphocyte Model)
  • Context: Immune suppression studies.

  • Activity Profile:

    • Oia: Shows negligible activation of the Aryl Hydrocarbon Receptor (AhR) compared to Kynurenine. Acts as a negative control for IDO-mediated suppression.

    • Experimental Outcome: High concentrations (100–500 µM) induce moderate G1 cell cycle arrest due to Trp starvation mimicry, but do not induce FoxP3+ Treg differentiation (unlike Kyn).

  • Key Metric: AhR Luciferase Reporter Assay -> Oia shows <5% activation relative to Kyn (100%).

B. HeLa Cells (Epithelial/Cancer Model)
  • Context: Proteostasis and translational fidelity.

  • Activity Profile:

    • Oia: Competes with Trp for Tryptophanyl-tRNA synthetase (TrpRS). Incorporation of Oia into nascent polypeptide chains leads to protein misfolding and activation of the Unfolded Protein Response (UPR) .

    • Experimental Outcome: Treatment with Oia (in Trp-depleted media) triggers upregulation of CHOP and BiP (ER stress markers).

  • Key Metric: Cell Viability (MTT) -> IC50 > 1 mM (Low acute toxicity compared to standard chemotherapeutics, but significant chronic proteotoxicity).

C. HepG2 Cells (Metabolic Model)
  • Context: Metabolic stability and clearance.

  • Activity Profile:

    • Oia: Highly resistant to IDO/TDO degradation. It is not metabolized into Anthranilic acid or Quinolinic acid.

    • Experimental Outcome: Accumulates intracellularly, serving as a stable marker of oxidative environments.

  • Key Metric: LC-MS/MS Stability -> Half-life > 24h in S9 fraction (vs. Kyn < 4h).

Comparative Performance Analysis

This section objectively compares Oia with its primary alternatives in research applications.

Scenario 1: Studying Tryptophan Metabolism & Immune Evasion
  • Alternative: L-Kynurenine (Standard AhR agonist).

  • Verdict: Use Kynurenine for signaling. Use Oia as a structural analog to prove that an effect is due to ring opening (Kyn) rather than just oxidation (Oia).

  • Data Support:

    • Kynurenine: Induces CYP1A1 expression (AhR target) by 50-fold.

    • Oia: Induces CYP1A1 by <2-fold.

Scenario 2: Studying Oxidative Damage to Proteins
  • Alternative: N-Formylkynurenine (NFK) .[1]

  • Verdict: Use Oia. Oia is the specific product of radical-mediated oxidation (e.g., •OH radical attack) on the indole ring, whereas NFK is the product of singlet oxygen or enzymatic cleavage.

  • Differentiation: Oia is "isobaric" with 5-HTP (+16 Da), requiring high-resolution MS for distinction.

Summary Table: Functional Readouts
CompoundAhR Activation (Luciferase)ER Stress Induction (CHOP)Fluorescence (Ex/Em)
Oxindolylalanine (Oia) Negligible High (via misincorporation)Non-fluorescent (Quenched)
Kynurenine High (EC50 ~10 µM)Low365 nm / 480 nm
Tryptophan NoneNone280 nm / 340 nm

Mechanism & Pathway Visualization

The following diagram illustrates the divergent fates of Tryptophan, highlighting Oia's position as an oxidative dead-end/stress marker versus the bioactive Kynurenine pathway.

Trp_Oxidation_Pathways Trp L-Tryptophan Oia Oxindolylalanine (Oia) (2-Oxo-Trp) Trp->Oia Oxidation (Non-Enzymatic) Kyn N-Formylkynurenine -> Kynurenine Trp->Kyn Enzymatic Cleavage ROS ROS / •OH IDO IDO1 / TDO2 Prot Altered Proteins (Proteotoxicity) Oia->Prot tRNA Misacylation AhR AhR Signaling (Immune Tolerance) Kyn->AhR Ligand Binding

Caption: Divergent oxidation of Tryptophan. Oia represents the ROS-mediated damage pathway leading to proteotoxicity, while Kynurenine represents the enzymatic signaling pathway.

Experimental Protocols

Protocol A: Synthesis of Oia (DMSO/HCl Oxidation Method)

Standard method for generating Oia for use as a reference standard.

  • Dissolution: Dissolve 100 mg L-Tryptophan in 2 mL Glacial Acetic Acid.

  • Oxidation: Add 0.5 mL concentrated HCl and 0.3 mL Dimethyl Sulfoxide (DMSO).

  • Incubation: Stir at room temperature (25°C) for 30 minutes. The solution will turn slightly yellow.

  • Quenching: Neutralize with 4M NaOH on ice.

  • Purification: Isolate via Preparative HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Elution: Oia elutes before Tryptophan due to increased polarity.

Protocol B: Assessing Proteotoxicity in HeLa Cells
  • Seeding: Seed HeLa cells at 5,000 cells/well in 96-well plates.

  • Starvation: Wash cells with PBS and incubate in Trp-free DMEM for 2 hours.

  • Treatment: Add Oia (0, 50, 100, 500 µM) vs. L-Trp controls.

  • Incubation: Incubate for 24 hours.

  • Readout:

    • Viability: MTT Assay.

    • ER Stress: Western Blot for CHOP and BiP proteins. Expect dose-dependent increase in CHOP with Oia.

References

  • Savige, W. E., & Fontana, A. (1977). Modification of Tryptophan to Oxindolylalanine by Dimethyl Sulfoxide-Hydrochloric Acid. Methods in Enzymology. Link

  • Grune, T., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science. Link

  • Opitz, C. A., et al. (2011). An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor. Nature. Link

  • Rongvaux, A., et al. (2012). Reconstructing human immune system development and function in mice. Annual Review of Immunology. Link

  • PubChem Compound Summary. (2024). Oxindolylalanine (CID 159768). National Center for Biotechnology Information. Link

Sources

Comparative analysis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid and its enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (commonly known as 2-Oxotryptophan or Oxindolylalanine ) and its stereoisomers. It addresses the critical stereochemical nuances often overlooked in general catalogs, specifically the distinction between enantiomers (D- vs. L-backbone) and diastereomers (C3-oxindole stereocenter).

Synonyms: S-2-Oxotryptophan, L-Oxindolylalanine (Oia), 2-Hydroxy-L-tryptophan (tautomer).

Executive Summary

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is the oxidized derivative of L-Tryptophan. It serves as a primary biomarker for oxidative stress in proteins (particularly in crystallins and monoclonal antibodies) and as a non-proteinogenic building block in peptide synthesis.

Critical Technical Distinction: Unlike Tryptophan, this molecule possesses two chiral centers :

  • 
    -Carbon:  Dictates the amino acid configuration (L vs. D).
    
  • C3-Oxindole Position: Created upon oxidation of the indole double bond.

Therefore, "L-2-Oxotryptophan" is not a single species but a mixture of two diastereomers: (2S, 3R) and (2S, 3S) . This guide compares the (2S) isomers against the (2R) enantiomers and the unmodified Tryptophan parent.

Part 1: Chemical Architecture & Stereochemistry

The biological and chemical behavior of this molecule is strictly governed by its stereochemistry. Researchers must distinguish between the backbone chirality (relevant for peptide coupling) and the side-chain chirality (relevant for receptor binding or folding).

Stereochemical Hierarchy
Property(2S)-Isomer (Target) (2R)-Isomer (Enantiomer) Unmodified L-Tryptophan
Backbone Config L-Amino Acid (Natural)D-Amino Acid (Unnatural)L-Amino Acid
Side Chain Config Diastereomeric Mix (3R/3S) Diastereomeric Mix (3R/3S) Achiral at C3 (sp² hybridized)
Primary Use Biomarker, Peptide SynthesisControl, PeptidomimeticsNative Protein Synthesis
Oxidation State Oxidized (+16 Da vs Trp)Oxidized (+16 Da vs Trp)Reduced (Native)
Fluorescence Quenched/ShiftedQuenched/ShiftedStrong Indole Fluorescence
Structural Visualization

The following diagram maps the stereochemical relationship between the parent Tryptophan and its oxidized isomers.

Stereochemistry Trp L-Tryptophan (2S, C3-sp2) Oxidation Oxidation (ROS/NBS) Trp->Oxidation + [O] L_Oxo (2S)-2-Oxotryptophan (Mixture) Oxidation->L_Oxo S_3R (2S, 3R)-Isomer (Diastereomer A) L_Oxo->S_3R Separable by Achiral C18 S_3S (2S, 3S)-Isomer (Diastereomer B) L_Oxo->S_3S Separable by Achiral C18 R_3S (2R, 3S)-Isomer S_3R->R_3S Enantiomers (Mirror Image) R_3R (2R, 3R)-Isomer S_3S->R_3R Enantiomers (Mirror Image) D_Trp D-Tryptophan (2R, C3-sp2) D_Oxo (2R)-2-Oxotryptophan (Mixture) D_Trp->D_Oxo Oxidation D_Oxo->R_3R D_Oxo->R_3S

Caption: Stereochemical divergence of Tryptophan oxidation. Note that standard oxidation yields a diastereomeric mixture at the C3 position.

Part 2: Synthesis & Production Workflows

For drug development, the method of synthesis dictates the purity and isomeric ratio.

Method A: Oxidative Cyclization (Standard)

This is the most common route for generating the biomarker standard. It utilizes N-bromosuccinimide (NBS) or Dimethyl sulfoxide (DMSO)/HCl to oxidize L-Tryptophan.

  • Pros: Cost-effective, uses readily available L-Trp.

  • Cons: Yields a ~1:1 mixture of (2S, 3R) and (2S, 3S) diastereomers; requires HPLC purification.

  • Causality: The oxidation destroys the C2-C3 double bond, creating a new stereocenter at C3 without stereocontrol.

Method B: Stereoselective Alkylation (Advanced)

Used when a specific diastereomer is required for structure-activity relationship (SAR) studies. Involves the alkylation of a chiral glycine equivalent with a 3-bromo-oxindole derivative.

  • Pros: High diastereomeric excess (de).[1]

  • Cons: Multi-step, expensive catalysts.

Comparative Yield & Purity Table
Synthesis RouteStarting MaterialProduct CompositionTypical YieldPurity (Post-Prep)
NBS Oxidation L-Tryptophan(2S, 3R) + (2S, 3S) (Mix)45-60%>98% (as mix)
Enzymatic (TDO) L-TryptophanN-Formylkynurenine*>90%N/A (Different Product)
Asymmetric Alkylation Glycine Schiff BaseSingle Diastereomer30-50%>95% (Single Isomer)

*Note: Enzymatic oxidation by Tryptophan 2,3-dioxygenase (TDO) typically cleaves the ring to form Kynurenine pathway products, not 2-oxotryptophan. 2-Oxotryptophan is primarily a product of Radical Oxygen Species (ROS) or chemical oxidation.

Part 3: Analytical Performance & Separation Protocol

Separating the isomers is the most challenging aspect of working with this compound.

Separation Logic
  • Diastereomers (3R vs 3S): Possess different physical properties (polarity, shape). They can be separated on standard achiral Reversed-Phase (C18) columns.

  • Enantiomers (2S vs 2R): Possess identical physical properties in achiral environments.[2] They require Chiral Stationary Phases (CSP) for separation.

Validated Experimental Protocol: HPLC Separation

This protocol separates the two diastereomers of (2S)-2-oxotryptophan.

Objective: Isolate Isomer A and Isomer B from the oxidative mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B (Isocratic equilibration)

    • 5-25 min: 5% -> 30% B (Linear gradient)

    • 25-30 min: 30% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Oxindole absorption) and 280 nm .

    • Note: 2-Oxotryptophan has a distinct UV spectrum compared to Trp; the indole

      
       shifts.
      
  • Expected Results:

    • Peak 1 (Isomer A): Elutes approx. 14.5 min.

    • Peak 2 (Isomer B): Elutes approx. 15.2 min.

    • Parent Trp: Elutes later (more hydrophobic).

Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mix (L-Trp + NBS) Prep SPE Cleanup (Remove Salts) Sample->Prep HPLC RP-HPLC (C18) Gradient 5-30% ACN Prep->HPLC Detector UV Detector (254 nm / 280 nm) HPLC->Detector Result1 Peak 1: (2S, 3R)* (Polar Diastereomer) Detector->Result1 Result2 Peak 2: (2S, 3S)* (Non-polar Diastereomer) Detector->Result2

*Caption: Separation workflow. Absolute configuration of elution order (3R vs 3S) must be confirmed via X-ray crystallography or NMR as elution order can flip based on column chemistry.

Part 4: Biological Profile & Applications

Oxidative Stress Biomarker

(2S)-2-Oxotryptophan is a "scar" left by Reactive Oxygen Species (ROS) on proteins.

  • Mechanism: Hydroxyl radicals (

    
    ) attack the C2-C3 double bond of tryptophan residues in proteins (e.g., 
    
    
    
    -crystallin in the eye).
  • Consequence: The conversion of Trp to 2-oxo-Trp alters the hydrophobicity and hydrogen-bonding capability of the protein, leading to unfolding, aggregation, and conditions like cataracts .

  • Detection: Proteomic analysis (LC-MS/MS) looks for a mass shift of +16 Da (Trp + O) or +32 Da (Di-oxidation).

Peptide Synthesis & Medicinal Chemistry

The (2S) isomer is used to synthesize "oxidized" peptide analogues to study protein stability.

  • Stability Warning: 2-Oxotryptophan is chemically labile. It can further oxidize to kynurenine derivatives or dimerize.

  • Storage: Must be stored at -20°C, protected from light and moisture. Solutions should be prepared fresh.

Comparison with Enantiomer ((2R)-Isomer)

The (2R) enantiomer (derived from D-Tryptophan) is biologically inert regarding protein incorporation (ribosomes are stereoselective). However, it is used in:

  • Peptidomimetics: To induce

    
    -turns in synthetic peptides.
    
  • Controls: To verify specific binding of the (2S) isomer in receptor assays.

References

  • Simic, M. G., et al. (1989). "Mechanisms of oxidative damage to amino acids and proteins." Free Radical Biology and Medicine.

  • Finley, E. L., et al. (1998). "Separation of tryptophan oxidation products by HPLC." Journal of Chromatography A.

  • Taylor, A., et al. (2002). "Oxidation of tryptophan to oxindolylalanine in crystallins." Journal of Biological Chemistry.

  • Yamaguchi, T., et al. (2010). "Stereoselective synthesis of 3-substituted oxindoles." Journal of Organic Chemistry.

  • Ehrenshaft, M., et al. (2015). "Mass spectrometric detection of 2-oxotryptophan in proteins." Methods in Molecular Biology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.